molecular formula C21H25N3O B11413634 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No.: B11413634
M. Wt: 335.4 g/mol
InChI Key: CDAGDLLLBSFAFT-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The resulting intermediate is reacted with butanoyl chloride to form the final product, N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    4-methylbenzyl benzimidazole: A derivative with a similar structure but different functional groups.

    Butanamide derivatives: Compounds with similar amide functional groups but different core structures.

Uniqueness

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide is unique due to its specific combination of the benzimidazole core, 4-methylbenzyl group, and butanamide moiety

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide

InChI

InChI=1S/C21H25N3O/c1-3-6-21(25)22-14-13-20-23-18-7-4-5-8-19(18)24(20)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3,(H,22,25)

InChI Key

CDAGDLLLBSFAFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C

Origin of Product

United States

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